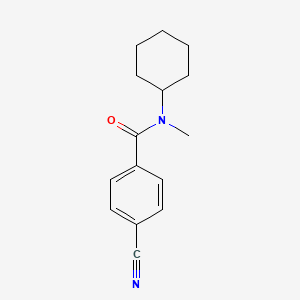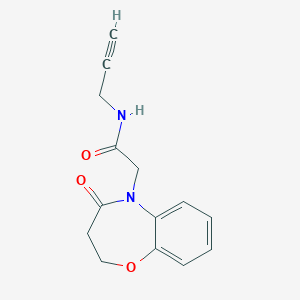
4-cyano-N-cyclohexyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-cyclohexyl-N-methylbenzamide (also known as AB-PINACA) is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of designer drugs that mimic the effects of natural cannabinoids and has been used as a research tool for investigating the endocannabinoid system.
Aplicaciones Científicas De Investigación
AB-PINACA has been used as a research tool for investigating the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. This compound has been shown to bind to CB1 and CB2 receptors with high affinity and selectivity, which makes it a useful tool for studying the pharmacology of these receptors. AB-PINACA has also been used to study the effects of synthetic cannabinoids on the brain and behavior in animal models.
Mecanismo De Acción
The mechanism of action of AB-PINACA involves the activation of CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. Activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). This results in the modulation of neurotransmitter release and synaptic plasticity, which can affect various physiological processes.
Biochemical and Physiological Effects:
AB-PINACA has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which makes it a promising therapeutic agent for various neurological disorders. However, the long-term effects of AB-PINACA on the brain and behavior are not well understood, and further research is needed to fully explore its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AB-PINACA in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the pharmacology of these receptors. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using AB-PINACA in lab experiments is its potential for abuse and dependence, which requires careful handling and storage to prevent accidental exposure.
Direcciones Futuras
There are several future directions for research on AB-PINACA, including its potential therapeutic applications for various neurological disorders such as epilepsy, multiple sclerosis, and Alzheimer's disease. Further research is also needed to explore the long-term effects of AB-PINACA on the brain and behavior, as well as its potential for abuse and dependence. Additionally, there is a need for the development of novel synthetic cannabinoids with improved safety and efficacy profiles, which can be achieved through structure-activity relationship studies and medicinal chemistry approaches.
Métodos De Síntesis
The synthesis of AB-PINACA involves the reaction of cyclohexylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-cyano-N-cyclohexylbenzamide, which is then treated with methylamine to produce 4-cyano-N-cyclohexyl-N-methylbenzamide (AB-PINACA). The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.
Propiedades
IUPAC Name |
4-cyano-N-cyclohexyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h7-10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPHXVHDRUZVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-cyclohexyl-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)

![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)

![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)

![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)